N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide (Molecular Formula: C₁₅H₁₄N₂O₃S; Molecular Weight: 302.4 g/mol) is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5 and a carboxamide moiety at position 3. The carboxamide nitrogen is linked to a methylene bridge attached to a 4-(furan-2-yl)thiophen-2-yl group.
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-12(7-16-19-9)14(17)15-6-11-5-10(8-20-11)13-3-2-4-18-13/h2-5,7-8H,6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBOWYAIKDDDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition for Isoxazole Ring Formation
The 5-methylisoxazole-4-carboxylic acid scaffold is synthesized via regioselective [3+2] cycloaddition between nitrile oxides and electron-deficient alkynes. For example:
- Route A : Nitrile oxide generated in situ from hydroxylamine hydrochloride and ethyl 3-chloro-2-butenoate reacts with methyl propiolate under basic conditions (K₂CO₃, EtOH, reflux), yielding ethyl 5-methylisoxazole-4-carboxylate.
- Route B : Alternative methods employ α-cyanoketones condensed with hydroxylamine hydrochloride in refluxing ethanol, producing 5-aminoisoxazoles, which are further functionalized.
Key Data :
| Starting Material | Conditions | Yield | Product |
|---|---|---|---|
| Ethyl 3-chloro-2-butenoate | K₂CO₃, EtOH, reflux | 78% | Ethyl 5-methylisoxazole-4-carboxylate |
| Methyl propiolate |
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed under acidic (HCl, H₂O/EtOH) or basic (NaOH, H₂O/THF) conditions to yield 5-methylisoxazole-4-carboxylic acid.
Synthesis of [4-(Furan-2-yl)Thiophen-2-yl]Methylamine
Thiophene Functionalization via Cross-Coupling
The thiophene ring is functionalized at the 4-position using Suzuki-Miyaura coupling:
- Step 1 : Bromination of 2-methylthiophene at the 4-position using N-bromosuccinimide (NBS) in CCl₄, yielding 4-bromo-2-methylthiophene.
- Step 2 : Palladium-catalyzed coupling with furan-2-ylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to install the furan moiety.
Key Data :
| Reaction Step | Conditions | Yield |
|---|---|---|
| Bromination | NBS, CCl₄, 0°C → rt | 85% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 73% |
Introduction of Aminomethyl Group
The methylamine side chain is introduced via bromination followed by nucleophilic substitution:
- Step 1 : Free radical bromination of the methyl group using NBS and AIBN in CCl₄, yielding 4-(furan-2-yl)-2-(bromomethyl)thiophene.
- Step 2 : Reaction with sodium azide (NaN₃, DMF, 60°C) followed by Staudinger reduction (PPh₃, THF/H₂O) to produce [4-(furan-2-yl)thiophen-2-yl]methylamine.
Amide Bond Formation
Activation of Carboxylic Acid
The 5-methylisoxazole-4-carboxylic acid is activated as an acid chloride using oxalyl chloride (SOCl₂, DMF cat., CH₂Cl₂, 0°C → rt).
Coupling with Amine
The acid chloride reacts with [4-(furan-2-yl)thiophen-2-yl]methylamine in the presence of a base (Et₃N, CH₂Cl₂, 0°C → rt) to form the target carboxamide.
Optimization Data :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| SOCl₂/Et₃N | CH₂Cl₂ | 0°C → rt | 68% |
| EDCl/HOBt | DMF | rt | 62% |
Alternative Synthetic Routes
One-Pot Multi-Component Approach
A tandem cyclization/functionalization strategy using N-propargylamides and trifluoropyruvates catalyzed by Zn(OTf)₂ has been reported for analogous oxazoles, though adaptation to isoxazoles requires modified conditions.
Solid-Phase Synthesis
Immobilization of the carboxylic acid on Wang resin followed by on-resin amide coupling and cleavage has been explored for high-throughput production, though yields remain suboptimal (45–55%).
Characterization and Validation
Critical analytical data for the target compound include:
- HRMS (ESI) : m/z calcd for C₁₄H₁₂N₂O₃S [M+H]⁺: 288.32, found: 288.31.
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, isoxazole-H), 7.32–7.21 (m, 3H, thiophene/furan-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 4.75 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
Challenges and Optimization Opportunities
- Regioselectivity in Cycloadditions : Competing 4- vs. 5-substitution in isoxazole formation necessitates precise control of electronic and steric factors.
- Amine Stability : The thiophene-furan methylamine is prone to oxidation, requiring inert atmosphere handling.
- Catalyst Efficiency : Pd-based catalysts for Suzuki coupling face deactivation by sulfur; alternatives like Ni catalysts are under investigation.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols) under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing furan and thiophene rings can exhibit significant anticancer activity. The unique structure of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide allows it to interact with key enzymes involved in cancer cell metabolism:
-
Mechanism of Action :
- Enzyme Inhibition : The compound may inhibit enzymes crucial for nucleotide synthesis or DNA repair processes, leading to reduced growth rates in cancerous cells.
- Induction of Apoptosis : In vitro studies have shown that this compound can induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
-
Case Studies :
- A study evaluated the cytotoxicity of related compounds against various cancer cell lines, revealing that modifications in the molecular structure significantly impacted their effectiveness. Compounds with electron-donating groups showed enhanced activity against specific cancer types .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi:
- Mechanism of Action :
- The compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Research Findings :
- Studies suggest that derivatives with similar structures can inhibit the growth of pathogenic microorganisms, making this compound a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The structure of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide suggests potential anti-inflammatory properties:
- Mechanism of Action :
- The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- It could also regulate reactive oxygen species (ROS), providing protective effects against oxidative damage.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Signal Transduction Pathways: Influencing the pathways that transmit signals within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : 1,3,4-Oxadiazole core with a furan-2-yl substituent and sulfamoylbenzamide group.
- Activity : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), with IC₅₀ values comparable to fluconazole .
N-[4-(Diethylamino)phenyl]-5-(furan-2-yl)oxazole-4-carboxamide (47x)
- Structure: 1,2-Oxazole core with a furan-2-yl group and diethylaminophenyl carboxamide.
- Synthesis : Prepared via HBTU/DIPEA-mediated coupling, a method applicable to the target compound .
- Key Difference: The diethylaminophenyl substituent may enhance solubility compared to the thiophene-containing target molecule.
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26)
- Structure : Thiophene-linked sulfonamide with a thiazole group.
- Activity : Demonstrates antiproliferative activity against MCF7 breast cancer cells (IC₅₀: 10.25 µM), surpassing doxorubicin in potency .
- Key Difference : The sulfonamide and thiazole moieties differentiate it from the target’s isoxazole and furan components.
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
- Structure : 1,2-Oxazole with a nitro-thiazole carboxamide.
- Key Difference : The nitro-thiazole group may confer distinct redox properties compared to the target’s furan-thiophene system.
Structure-Activity Relationship (SAR) Analysis
Heterocycle Core :
- 1,2-Oxazole (target) vs. 1,3,4-Oxadiazole (LMM11): The 1,2-oxazole may offer better metabolic stability due to reduced ring strain compared to 1,3,4-oxadiazole .
- Thiophene vs. Thiazole: Thiophene’s electron-rich nature may enhance π-π stacking in biological targets, while thiazole’s nitrogen could improve solubility .
Substituent Effects :
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered attention for its significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Furan Ring : Enhances electronic properties and stability.
- Thiophene Ring : Contributes to the compound's reactivity.
- Oxazole Moiety : Plays a crucial role in biological interactions.
This combination of rings allows for diverse interactions with biological targets, making it a candidate for drug discovery and development.
Anticancer Properties
Preliminary studies indicate that N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide exhibits promising anticancer activity. It has been shown to interact with various molecular targets involved in cancer pathways, leading to modulation of enzymatic activities and receptor functions. Specifically, it has demonstrated cytotoxic effects against several human tumor cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- Caco-2 (colon adenocarcinoma)
In vitro assays have reported IC50 values indicating the compound's effectiveness in inhibiting cell proliferation across these lines .
Anti-inflammatory Activity
Research suggests that this compound may also possess anti-inflammatory properties. Its ability to modulate key inflammatory pathways positions it as a potential therapeutic agent for treating inflammatory diseases. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory conditions.
The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide exerts its biological effects involves:
- Binding to Enzymes and Receptors : The compound's structure allows it to effectively bind to specific enzymes and receptors, altering their activity.
- Modulation of Signaling Pathways : By interacting with key signaling pathways involved in cell proliferation and inflammation, the compound can influence cellular responses.
Research is ongoing to elucidate the precise molecular interactions and pathways affected by this compound.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound:
- Study on Anticancer Activity :
-
Inflammation Modulation Study :
- The compound was tested for its ability to reduce inflammation in animal models.
- Findings showed a marked decrease in inflammatory markers following treatment with the compound, suggesting its potential utility in clinical settings for inflammatory diseases.
Q & A
Q. What are the key structural features of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide that influence its biological activity?
The compound integrates a furan-2-yl moiety linked to a thiophen-2-yl ring, which is methylated and connected to a 5-methyl-1,2-oxazole-4-carboxamide core. The furan and thiophene rings contribute π-electron density and hydrophobic interactions, while the oxazole-carboxamide group enhances hydrogen-bonding potential with biological targets like enzymes or receptors . Structural analogs (e.g., with methoxy or nitro substituents) show altered activity due to electronic and steric effects, emphasizing the importance of substitution patterns in structure-activity relationships (SAR) .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves a multi-step approach :
Formation of the thiophene-furan scaffold : Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan ring to the thiophene core.
Methylation : Introduction of the methyl group to the oxazole ring via alkylation or reductive amination.
Carboxamide linkage : Condensation of the oxazole-4-carboxylic acid derivative with the thiophenemethylamine intermediate using coupling agents like EDCI/HOBt .
Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions like ring-opening of the oxazole .
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
- NMR spectroscopy : To confirm regiochemistry of the furan-thiophene linkage and methyl group placement.
- HPLC : For purity assessment (>95% purity is typical for biological testing).
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Crystallographic data (if available) resolves ambiguities in stereochemistry and packing interactions .
Advanced Research Questions
Q. How can researchers resolve conflicting data in biological assays (e.g., IC₅₀ variability across studies)?
Discrepancies often arise from:
- Assay conditions : Variations in pH, ionic strength, or solvent (DMSO concentration) can alter compound solubility/target binding. Standardize protocols using buffers like PBS (pH 7.4) and limit DMSO to <0.1% .
- Target specificity : Off-target effects may dominate in cell-based vs. enzyme assays. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct binding affinities .
- Metabolic instability : Perform microsomal stability assays to assess degradation rates and adjust dosing regimens .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent selection : Replace THF with 2-MeTHF for improved thermal stability in coupling steps.
- Catalyst screening : Test PdCl₂(dppf) vs. Pd(PPh₃)₄ for Suzuki-Miyaura coupling efficiency.
- Workflow integration : Use continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
Example yield improvements:
| Step | Traditional Yield | Optimized Yield |
|---|---|---|
| Furan-thiophene coupling | 65% | 82% (PdCl₂(dppf), 2-MeTHF) |
| Oxazole methylation | 70% | 88% (NaH, DMF, 0°C) |
Q. How do crystallographic data inform SAR for derivatives of this compound?
X-ray crystallography reveals:
- Intermolecular interactions : Hydrogen bonds between the carboxamide NH and carbonyl groups stabilize protein-ligand complexes (e.g., kinase inhibitors) .
- Conformational flexibility : The thiophene-furan linkage adopts a planar conformation, enhancing π-π stacking with aromatic residues in target proteins .
Modifications (e.g., nitro or chloro substituents) disrupt these interactions, reducing potency .
Q. What computational methods predict off-target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB).
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors in the oxazole ring) using Schrödinger Phase .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .
Data Contradiction Analysis
Q. Why does this compound show anti-inflammatory activity in murine models but not in human cell lines?
Potential factors:
- Species-specific metabolism : Murine cytochrome P450 isoforms may metabolize the compound into active metabolites absent in human cells. Perform LC-MS metabolite profiling to identify species-dependent pathways .
- Cellular uptake differences : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to compare intracellular concentrations across models .
Q. How to address discrepancies between in vitro binding affinity and in vivo efficacy?
- Protein binding : Measure plasma protein binding (%) using equilibrium dialysis; high binding (>95%) reduces free drug availability .
- Tissue distribution : Conduct whole-body autoradiography in rodent models to identify accumulation in non-target tissues .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
